5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a piperidine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated compounds, followed by functional group transformations to introduce the amino and cyano groups . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (p-TSA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: An intermediate used in the synthesis of selective second-generation BTK inhibitors.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: Known for their pharmacological properties and used in the treatment of various diseases.
Uniqueness
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the cyano group enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
103184-17-4 |
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Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-amino-3-piperidin-1-yl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H13N5/c10-6-7-8(11)12-13-9(7)14-4-2-1-3-5-14/h1-5H2,(H3,11,12,13) |
InChI Key |
WBHYLYLQJRUUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=C2C#N)N |
Origin of Product |
United States |
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